molecular formula C22H19NO4S B14941316 2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid

2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B14941316
M. Wt: 393.5 g/mol
InChI Key: MZHLXYRKEMXYEP-UHFFFAOYSA-N
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Description

2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrroloquinoline core and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid is unique due to its specific structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19NO4S

Molecular Weight

393.5 g/mol

IUPAC Name

2-[(6,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl)methylsulfanyl]benzoic acid

InChI

InChI=1S/C22H19NO4S/c1-12-8-15-13(11-28-17-7-5-4-6-14(17)21(26)27)10-22(2,3)23-18(15)16(9-12)19(24)20(23)25/h4-10H,11H2,1-3H3,(H,26,27)

InChI Key

MZHLXYRKEMXYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CSC4=CC=CC=C4C(=O)O)(C)C

Origin of Product

United States

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